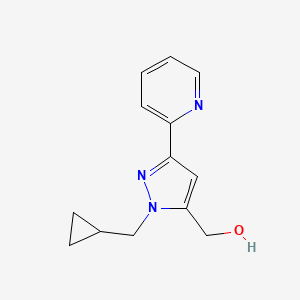![molecular formula C8H11N3O B1481583 (1-乙基-1H-咪唑并[1,2-b]吡唑-6-基)甲醇 CAS No. 2091697-51-5](/img/structure/B1481583.png)
(1-乙基-1H-咪唑并[1,2-b]吡唑-6-基)甲醇
描述
(1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol, also known as EIPM, is a heterocyclic compound that is widely used in scientific research. It is a derivative of pyrazole, a five-membered heterocyclic aromatic compound that has been studied for its potential applications in medicine, biochemistry, and pharmacology. EIPM is an important tool for scientists as it has been used to investigate the mechanism of action of a variety of compounds, as well as to study the biochemical and physiological effects of drugs.
科学研究应用
杂环化合物合成和评价
由于其生物活性,吡唑和咪唑等杂环化合物在制药和农化工业中发挥着至关重要的作用。新型吡唑衍生物的合成,包括类似于(1-乙基-1H-咪唑并[1,2-b]吡唑-6-基)甲醇的衍生物,已得到广泛研究。这些衍生物已在各种条件下合成,例如微波辅助合成,并对其潜在应用进行了评估。它们的结构通过 NMR、IR、TLC 和元素分析等方法表征,展示了它们多样化的物理和化学性质,如除草剂、抗菌剂、抗真菌剂、抗病毒剂和抗氧化剂活性 (Sheetal 等人,2018)。
有机磷唑研究
有机磷唑的研究,包括具有吡唑结构的化合物,已通过 NMR 光谱和量子化学进行了详细阐述。这项研究专注于了解这些化合物的立体化学结构,为其在创造新材料和评估其 Z/E 异构化中的应用提供了见解 (L. Larina,2023)。
药物化学中的特权支架
咪唑并[1,2-b]哒嗪支架与查询化合物密切相关,因其在药物化学中的重要性而受到关注,特别是在激酶抑制剂的开发中。这篇综述强调了此类化合物的构效关系 (SAR),指出了它们在各种应用中的治疗潜力 (Amanda Garrido 等人,2021)。
催化剂和反应机理
在化学合成和催化领域,了解涉及杂环化合物(如 (1-乙基-1H-咪唑并[1,2-b]吡唑-6-基)甲醇)的反应机理至关重要。研究深入探讨了此类化合物的催化活性、选择性和反应方案,特别是在甲醇重整等反应中,铜基催化剂发挥着重要作用。这涉及探索表面反应机理以及各种催化剂对该过程效率的影响 (Siek-Ting Yong 等人,2013)。
作用机制
Target of Action
It is known that imidazole derivatives have shown significant anti-proliferative activity against various tumor cell lines .
Mode of Action
Imidazole derivatives have been reported to exhibit inhibitory activity against various tumor cell lines .
Biochemical Pathways
Imidazole derivatives have been associated with significant anti-proliferative activity, suggesting they may impact cell growth and division pathways .
Result of Action
Imidazole derivatives have been reported to exhibit significant anti-proliferative activity against various tumor cell lines .
生化分析
Biochemical Properties
(1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as mTOR, which is involved in cell growth and proliferation . The interaction with mTOR suggests that (1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol may have potential applications in cancer therapy by inhibiting cell proliferation. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, further influencing various biochemical processes.
Cellular Effects
The effects of (1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, (1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol can induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation. It also affects the phosphorylation of key signaling proteins, which can alter gene expression and metabolic activities within the cell.
Molecular Mechanism
At the molecular level, (1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with mTOR, leading to its inhibition . This inhibition results in the downregulation of downstream signaling pathways that are crucial for cell growth and survival. Additionally, (1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol may also interact with other biomolecules, leading to changes in gene expression and enzyme activity, further contributing to its biochemical effects.
Temporal Effects in Laboratory Settings
The temporal effects of (1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, allowing for prolonged observation of its effects . Over time, (1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol has been observed to cause sustained inhibition of cell proliferation and alterations in cellular metabolism, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of (1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and altered metabolic functions have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
(1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels This compound has been shown to affect pathways related to cellular energy production and biosynthesis, further influencing cellular metabolism
Transport and Distribution
The transport and distribution of (1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol within cells and tissues are critical for its biochemical effects. This compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it is distributed to various cellular compartments, where it exerts its effects. The localization and accumulation of (1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol within specific tissues can influence its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of (1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol plays a crucial role in its activity and function. This compound has been observed to localize in the cytoplasm and nucleus, where it interacts with various biomolecules. The presence of targeting signals and post-translational modifications may direct (1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol to specific cellular compartments, enhancing its efficacy and specificity in biochemical reactions.
属性
IUPAC Name |
(1-ethylimidazo[1,2-b]pyrazol-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-2-10-3-4-11-8(10)5-7(6-12)9-11/h3-5,12H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCRJYCBIYVECJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=CC(=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine](/img/structure/B1481508.png)



![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1481515.png)




